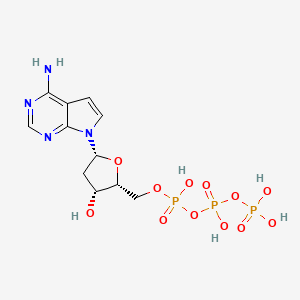
2'-Deoxytubercidin 5'-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxytubercidin 5’-triphosphate is a synthetic analog of deoxyadenosine triphosphate. It is primarily used in molecular biology and biochemistry to improve the quality of DNA sequencing data by reducing electrophoretic mobility abnormalities caused by the compression of guanine or adenine residues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxytubercidin 5’-triphosphate typically involves the chemical triphosphorylation of nucleosides. The primary hydroxyl group at the 5’ position is more reactive than the secondary hydroxyl groups, allowing for selective triphosphorylation without the need for protection . The reaction involves the use of phosphorus oxychloride followed by pyrophosphate and triethylammonium bicarbonate .
Industrial Production Methods: Industrial production of 2’-Deoxytubercidin 5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Deoxytubercidin 5’-triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleotides, while reduction may yield reduced nucleotides .
Wissenschaftliche Forschungsanwendungen
2’-Deoxytubercidin 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used to study the properties and reactions of nucleotides.
Biology: It is used in DNA sequencing and other molecular biology techniques to improve data quality.
Medicine: It is used in research to understand the mechanisms of various diseases and to develop potential treatments.
Industry: It is used in the production of high-quality DNA sequencing reagents
Wirkmechanismus
2’-Deoxytubercidin 5’-triphosphate exerts its effects by being incorporated into DNA during replication. It reduces electrophoretic mobility abnormalities caused by the compression of guanine or adenine residues, thereby improving the quality of DNA sequencing data. The compound is phosphorylated at the 5’ position by adenosine kinase, which is essential for its incorporation into DNA .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxyadenosine 5’-triphosphate: A naturally occurring nucleotide used in DNA synthesis.
2’-Deoxycytidine 5’-triphosphate: Another nucleotide analog used in DNA synthesis.
2’-Deoxythymidine 5’-triphosphate: A nucleotide analog used in DNA synthesis.
Uniqueness: 2’-Deoxytubercidin 5’-triphosphate is unique due to its ability to reduce electrophoretic mobility abnormalities, which is not a feature of the other similar compounds. This makes it particularly valuable in improving the quality of DNA sequencing data .
Eigenschaften
Molekularformel |
C11H17N4O12P3 |
|---|---|
Molekulargewicht |
490.19 g/mol |
IUPAC-Name |
[[(2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N4O12P3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(16)8(25-9)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9,16H,3-4H2,(H,20,21)(H,22,23)(H2,12,13,14)(H2,17,18,19)/t7-,8-,9-/m1/s1 |
InChI-Schlüssel |
AZJLCKAEZFNJDI-IWSPIJDZSA-N |
Isomerische SMILES |
C1[C@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















